3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(2-pyridin-2-ylethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-6-4-14(5-7-15)13-17-18(23)9-12-22(19(17)24)11-8-16-3-1-2-10-21-16/h1-7,9-10,12,23H,8,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTIQDLFTYPZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Mode of Action
The mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of the fluorobenzyl and pyridinyl groups may influence the compound’s interaction with its targets. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it is likely that multiple pathways could be affected. The compound may influence pathways related to the function of its targets, leading to downstream effects on cellular processes.
Biological Activity
3-(4-Fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone, also known by its chemical formula C19H17FN2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyridinone core, which is often associated with various pharmacological properties. This article aims to elucidate the biological activities of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C19H17FN2O2
- Molecular Weight : 324.35 g/mol
- Boiling Point : Approximately 526.4 °C (predicted)
- Density : 1.310 g/cm³ (predicted) .
The biological activity of 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes.
Inhibition Studies
In vitro studies have shown that compounds with similar structures can act as inhibitors for key enzymes involved in disease pathways. For example, a related study demonstrated that certain pyridinones exhibit potent inhibitory effects on the NS5B polymerase of hepatitis C virus (HCV), suggesting potential antiviral properties . This class of compounds often shows low nanomolar IC50 values, indicating strong potency.
Biological Activity Overview
Case Study: Antiviral Properties
A study focusing on a series of pyridinones, including derivatives similar to 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone, highlighted their effectiveness as non-nucleoside inhibitors of HCV. The lead compounds exhibited significant antiviral activity with EC50 values indicating effective viral replication inhibition .
Case Study: Enzyme Interaction
Research has indicated that the compound may interact with cytochrome P450 enzymes, particularly CYP3A4, leading to both reversible inhibition and potential formation of reactive metabolites. This raises concerns regarding drug-drug interactions and metabolic stability .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 324.35 g/mol. Its structure features a pyridinone core, which is known for its ability to chelate metal ions, making it relevant in various biochemical contexts. The presence of a fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.
Antimicrobial Activity
Research has indicated that derivatives of pyridinones exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that modifications in the pyridinone structure can lead to enhanced antimicrobial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
Pyridinone derivatives have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structure allows it to interact with targets such as protein kinases, which are crucial in cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone are being investigated for neuroprotective effects. Research has focused on their ability to interact with amyloid-beta proteins implicated in Alzheimer’s disease. Preliminary findings suggest that these compounds may inhibit amyloid aggregation and improve cognitive function in model organisms .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridinone derivatives, including 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Cancer Cell Apoptosis Induction
In another study examining the anticancer properties of pyridinone derivatives, researchers found that the compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways. This suggests a mechanism by which the compound could be developed into a therapeutic agent for cancer treatment .
Biochemical Mechanisms
The biochemical mechanisms underlying the effects of 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone are complex and involve multiple pathways:
- Metal Chelation : The hydroxypyridinone moiety can chelate metal ions, which may be essential for enzyme activity.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and microbial growth.
- Cell Signaling Modulation : It may influence signaling pathways that regulate cell survival and apoptosis.
Comparison with Similar Compounds
Chloro vs. Fluoro Substituents
- 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone (CAS 477860-56-3): Molecular Formula: C₁₉H₁₆ClFN₂O₂ Molecular Weight: 358.8 g/mol Key Difference: The chloro substituent at position 2 increases molecular weight and introduces stronger electron-withdrawing effects compared to fluorine. This may enhance binding affinity but reduce solubility .
- 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (CAS 478045-91-9): Molecular Formula: C₁₈H₁₄Cl₂N₂O₂ Molecular Weight: 361.22 g/mol Key Difference: Dichloro substitution significantly elevates molecular weight (Δ +36.86 g/mol vs. target compound) and may alter electronic properties, impacting receptor interactions .
Cyclohexyl vs. Fluorobenzyl Substituents
Variations in the N1-Substituent
Morpholinopropyl vs. Pyridinyl Ethyl
- Molecular weight increases by 53.07 g/mol compared to the target compound .
Indol-3-yl Ethyl Substituent
- 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone (CAS 477869-79-7): Molecular Formula: C₂₂H₁₈ClFN₂O₂ Molecular Weight: 396.85 g/mol Key Difference: The indole moiety adds aromatic bulk and hydrogen-bonding capacity, increasing molecular weight by 72.49 g/mol. This may enhance target selectivity but reduce metabolic stability .
Q & A
Q. What are the recommended synthetic routes for 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving fluorinated intermediates. Fluorobenzyl groups are typically introduced using nucleophilic aromatic substitution under mild, metal-free conditions to preserve sensitive functional groups . Key steps include:
- Coupling the pyridinyl ethyl chain via alkylation or Mitsunobu reactions .
- Optimizing solvent polarity (e.g., DMF for high solubility) and temperature (80°C for 12 hours) to achieve yields up to 85% .
- Monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- 1H, 13C, and 19F NMR : Confirm substituent positions and fluorine incorporation. For example, 19F NMR chemical shifts near -110 ppm indicate para-fluorobenzyl groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
- X-ray crystallography : Resolve stereochemistry if single crystals are obtained .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC-UV (λ=254 nm) with a C18 column and acetonitrile/water mobile phase to assess purity (>95% required for biological assays).
- Elemental analysis (C, H, N) to confirm stoichiometry.
- HRMS to detect isotopic impurities or side products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) observed during characterization?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., enol-keto equilibria in pyridinones) or rotameric conformers. Strategies include:
- Variable-temperature NMR : Stabilize conformers at 60°C or lower .
- 2D NMR (COSY, HSQC) : Map coupling relationships to distinguish overlapping signals.
- X-ray crystallography : Compare experimental dihedral angles with computational models .
Q. What strategies are effective in designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Modify substituents : Replace 4-fluorobenzyl with electron-donating (e.g., -CH3) or withdrawing (e.g., -Cl) groups to assess electronic effects .
- Alter the pyridinyl ethyl chain : Introduce methylene spacers or rigidify with cyclic amines to study steric/kinetic impacts.
- Computational docking (AutoDock Vina) : Predict binding affinities to targets like kinases or receptors .
Q. What are the key considerations for ensuring the compound’s stability under experimental conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 3–9) at 37°C for 24h; monitor degradation via HPLC.
- Light sensitivity : Store in amber vials to prevent UV-induced aromatic ring cleavage.
- Long-term storage : Lyophilize and store at -20°C under inert gas (N2/Ar) .
Q. Which computational force fields and parameters are most accurate for simulating interactions with biological targets?
- Methodological Answer :
- Force fields : Use GAFF or CHARMM with RESP partial charges derived from quantum calculations (HF/6-31G* basis set).
- Solvation models : Apply PBSA or GBSA to mimic aqueous environments.
- Molecular dynamics (MD) : Run 50-ns simulations to assess binding stability and conformational flexibility .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across different assay systems?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
